5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(difluoromethylsulfanylmethyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c8-7(9)12-4-6-2-1-5(3-10)11-6/h1-3,7H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTVJPNODASOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CSC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethylsulfanyl group: This step involves the reaction of the furan ring with a difluoromethylsulfanyl reagent, such as difluoromethylthiol, under controlled conditions.
Industrial Production Methods
Industrial production of 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid.
Reduction: 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde has diverse applications in scientific research:
Chemistry
- Building Block for Organic Synthesis : The compound serves as a precursor for more complex organic molecules, facilitating the development of new materials and chemicals.
Biology
- Biological Activity Investigation : Research explores its interactions with biomolecules, assessing its potential as an antibacterial and antiviral agent. The difluoromethylsulfanyl group can enhance binding affinity to specific enzymes or receptors .
Medicine
- Therapeutic Potential : Investigated for its role in drug development, particularly in creating compounds that target specific diseases. Its unique structure may contribute to anticancer properties, as furan derivatives have shown cytotoxic effects against various cancer cell lines .
Industry
- Production of Specialty Chemicals : Utilized in creating specialty chemicals and materials, particularly those derived from renewable resources. Its properties may allow it to replace traditional petroleum-based chemicals .
The biological activity of 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde is primarily attributed to its interaction with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It has potential to modulate receptor activity, influencing cellular signaling pathways.
Anticancer Potential
Furan derivatives have been explored for their cytotoxic effects against cancer cell lines. For example:
- HeLa Cells : Similar compounds have demonstrated significant cytotoxicity.
- HepG2 Cells : Modifications in furan structures can enhance anticancer activity .
Case Studies
- Antiviral Activity : A study on non-nucleoside inhibitors for respiratory syncytial virus indicated that structural modifications similar to those found in this compound significantly influence antiviral potency. Compounds with specific substitutions at the furan ring exhibited varying levels of efficacy against the virus .
- Anti-inflammatory Properties : Research has shown that furan derivatives possess anti-inflammatory activities comparable to established COX-2 inhibitors, suggesting that this compound might also exhibit similar effects .
Mechanism of Action
The mechanism of action of 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react with biological molecules.
Comparison with Similar Compounds
Structural Analogues with Sulfur-Containing Substituents
Key Differences :
- Polarity: The aminoethyl derivative is more water-soluble than the difluoromethylsulfanyl analogue.
- Reactivity : The pyrimidinylsulfanyl compound enables π-π interactions, while the difluoromethylsulfanyl group focuses on lipophilicity and stability.
Aromatic Ring-Substituted Analogues
Key Differences :
Biological Activity
5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoromethylsulfanyl group, which enhances its reactivity and interaction with biological targets. The formyl group at the 2-position of the furan ring is known to participate in nucleophilic addition reactions, making this compound a valuable building block in organic synthesis.
The biological activity of 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The difluoromethylsulfanyl group can influence the compound's binding affinity and selectivity towards specific targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It has the potential to modulate receptor activity, influencing cellular signaling pathways.
Anticancer Potential
Furan derivatives have been explored for their cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : Compounds similar to 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde have shown IC50 values indicating significant cytotoxicity.
- HepG2 Cells : Studies suggest that modifications in the furan structure can enhance anticancer activity.
Case Studies
- Antiviral Activity : In a study investigating non-nucleoside inhibitors for respiratory syncytial virus (RSV), structural modifications similar to those found in 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde were shown to influence antiviral potency significantly. Compounds with specific substitutions at the furan ring exhibited varying levels of efficacy against RSV, indicating that this class of compounds could be promising in antiviral drug development .
- Anti-inflammatory Properties : Furan derivatives have been reported to possess anti-inflammatory activities comparable to established COX-2 inhibitors. This suggests that 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde might also exhibit anti-inflammatory effects, meriting further investigation .
Comparative Analysis
When compared to structurally similar compounds, such as those with methylsulfanyl or chloromethyl groups, 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde stands out due to its enhanced electronic properties conferred by the difluoromethylsulfanyl group. This unique feature may lead to improved interactions with biological targets and greater therapeutic potential.
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 5-{[(Methylsulfanyl)methyl]}furan-2-carbaldehyde | Methylsulfanyl group | Moderate antibacterial |
| 5-{[(Chloromethyl)sulfanyl]}furan-2-carbaldehyde | Chloromethyl group | Lower antiviral activity |
| 5-{[(Difluoromethyl)sulfanyl]}methyl}furan-2-carbaldehyde | Difluoromethylsulfanyl group | Potentially enhanced activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde in laboratory settings?
- Methodological Answer : A plausible route involves coupling reactions, such as nucleophilic substitution or thiol-ene chemistry, to introduce the difluoromethylsulfanyl group onto the furan core. For example, reacting 5-(chloromethyl)furan-2-carbaldehyde with difluoromethylsulfanyl derivatives (e.g., potassium difluoromethylsulfanylate) under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. Similar approaches are documented for 5-methylsulfanylfuran-2-carbaldehyde and 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid . Purification via column chromatography or recrystallization is advised to achieve >95% purity.
Q. Which analytical techniques are optimal for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the difluoromethylsulfanyl group (e.g., δ ~3.8–4.2 ppm for SCH₂CF₂H protons) and aldehyde functionality (δ ~9.8–10.2 ppm) .
- HPLC/LC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS can assess purity and detect byproducts. A C18 column with acetonitrile/water gradients is recommended .
- FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) validate functional groups.
Q. How should researchers address the lack of toxicological data for this compound?
- Methodological Answer : Preliminary toxicity assessments should follow OECD guidelines. For in vitro studies, use cell viability assays (e.g., MTT on HEK-293 or HepG2 cells) at concentrations ranging from 1–100 µM. For in vivo protocols, acute toxicity can be evaluated in rodent models via oral or dermal exposure (doses: 10–1000 mg/kg). Reference safety data sheets for structurally similar furan derivatives, which note incomplete toxicological profiles .
Advanced Research Questions
Q. How can computational modeling predict the thermodynamic stability and reactivity of 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize the compound’s geometry and calculate bond dissociation energies (BDEs) for the C-S and C-F bonds. Compare results with experimental enthalpies of combustion from bomb calorimetry, as done for nitrophenyl-furan derivatives . Molecular dynamics simulations (e.g., in water or DMSO) can model solvation effects and degradation pathways.
Q. What strategies resolve contradictions in experimental data regarding this compound’s thermal decomposition behavior?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Perform TGA under N₂ or O₂ atmospheres (heating rate: 10°C/min) to identify decomposition temperatures.
- Isothermal Calorimetry : Measure heat flow during controlled thermal stress (e.g., 100–200°C) to detect exothermic/endothermic events.
- Cross-Validation : Replicate studies using standardized protocols and compare with computational predictions (e.g., activation energies via Arrhenius plots) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The aldehyde group is susceptible to nucleophilic attack (e.g., by amines or hydrazines). Monitor reaction kinetics via UV-Vis spectroscopy or stopped-flow techniques. Substituent effects from the difluoromethylsulfanyl group may sterically hinder or electronically modulate reactivity. Compare with furan-2-carbaldehyde derivatives, where electron-withdrawing groups reduce aldehyde electrophilicity .
Q. How can researchers design experiments to explore the compound’s potential biological activity?
- Methodological Answer :
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like cytochrome P450 or kinases.
- Enzyme Inhibition Assays : Test inhibitory effects on acetylcholinesterase or monoamine oxidases at 0.1–10 µM concentrations.
- Comparative Analysis : Leverage data from structurally related compounds, such as 5-hydroxymethylfuran-2-carbonitrile, which exhibits antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
